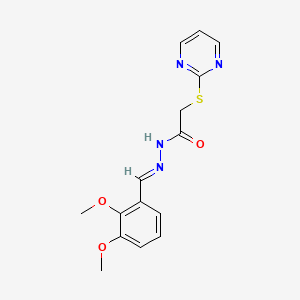

N'-(2,3-dimethoxybenzylidene)-2-(2-pyrimidinylthio)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N'-(2,3-dimethoxybenzylidene)-2-(2-pyrimidinylthio)acetohydrazide-like compounds often involves multistep reactions, starting with basic building blocks like dimedone, aldehydes, and malononitrile in the presence of organocatalysts. A relevant example is the synthesis of tetrahydrobenzo[b]pyrans, which are synthesized using a three-component cyclocondensation approach, demonstrating the versatility of organocatalysts in constructing complex molecules (H. Kiyani, 2018).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals the importance of the spatial arrangement and electronic distribution within the molecule. Studies on ortho-nitrobenzylpyridines and related compounds show how molecular structure influences photochromic activity and stability, offering parallels to understanding the structural features of N'-(2,3-dimethoxybenzylidene)-2-(2-pyrimidinylthio)acetohydrazide (P. Naumov, 2006).

Chemical Reactions and Properties

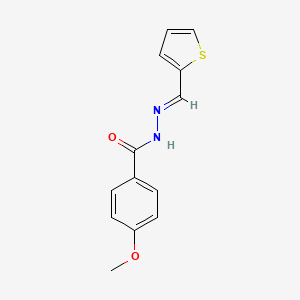

The chemical reactions and properties of compounds containing similar structural motifs can provide insights into their reactivity and potential applications. For example, Schiff base reactions involving aldehydes and sulphonamide derivatives highlight the synthetic versatility and antimicrobial activity of these compounds, suggesting possible routes for the synthesis and functionalization of N'-(2,3-dimethoxybenzylidene)-2-(2-pyrimidinylthio)acetohydrazide (G. M. Bhupathi et al., 2016).

Physical Properties Analysis

The physical properties of compounds similar to N'-(2,3-dimethoxybenzylidene)-2-(2-pyrimidinylthio)acetohydrazide, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. Studies on methylene-linked liquid crystal dimers, for example, reveal the impact of molecular structure on phase behavior and optical properties, which could be analogous to the physical properties of the target compound (P. Henderson & C. Imrie, 2011).

Scientific Research Applications

Antitumor Activity

The exploration of N'-(2,3-dimethoxybenzylidene)-2-(2-pyrimidinylthio)acetohydrazide derivatives has shown promising results in antitumor activity, particularly through the inhibition of specific cancer cell lines. For example, a novel series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated marked anticancer activity against breast carcinoma (MCF-7), non-small cell lung cancer (A549), and human colorectal adenocarcinoma (HT-29) cell lines. These compounds, especially one identified as the most potent, exhibited inhibitory concentrations (IC50) between 5.36 and 9.09μM, indicating their potential as novel cancer treatment options (Abdelgawad et al., 2016).

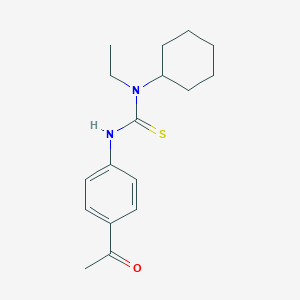

Antibacterial and Enzyme Inhibition

The synthesis of N'-Substituted Benzylidene-2-(2, 4- Dimethylphenoxy) Acetatohydrazides has been elaborated, showing antibacterial and anti-enzymatic activities. This highlights the biological activity of azomethine group-bearing molecules, providing a foundation for further research into their application in treating bacterial infections and inhibiting specific enzymes (Aziz‐ur‐Rehman et al., 2014).

Nonlinear Optical Properties

Research into the nonlinear optical properties of hydrazones, including derivatives similar to N'-(2,3-dimethoxybenzylidene)-2-(2-pyrimidinylthio)acetohydrazide, has shown that these compounds exhibit significant two-photon absorption, suggesting their potential application in optical device technologies like optical limiters and switches. This investigation into their third-order nonlinear optical properties provides insights into their suitability for optical device applications (Naseema et al., 2010).

Chemical Transformation Prediction

Tandem mass spectrometry has been used to predict the chemical transformations of 2-pyrimidinyloxy-N-arylbenzyl amine derivatives, offering a novel approach to understanding the reactivity and potential chemical applications of these compounds. This method reveals the reactivity of potential reaction centers, inspiring further exploration of their solution phase reactions (Wang et al., 2006).

Fungicidal Activities

The search for novel agrochemicals has led to the synthesis of acetohydrazone-containing 1,2,4-triazolo[1,5-a]pyrimidine derivatives, showing high fungicidal activity against Rhizoctonia solani, a common plant pathogen. This research indicates the potential agricultural applications of these compounds as novel fungicides (Chen et al., 2009).

properties

IUPAC Name |

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-pyrimidin-2-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3S/c1-21-12-6-3-5-11(14(12)22-2)9-18-19-13(20)10-23-15-16-7-4-8-17-15/h3-9H,10H2,1-2H3,(H,19,20)/b18-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJJVOWONTWQFL-GIJQJNRQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=NNC(=O)CSC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=N/NC(=O)CSC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5526952.png)

![(3S)-1-{[(3-methoxyphenyl)thio]acetyl}-N,N-dimethylazepan-3-amine](/img/structure/B5526978.png)

![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5526993.png)

![2-({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5527005.png)

![1-[4-(2-propyn-1-yloxy)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5527007.png)

![4-[3-(2-furyl)-3-phenylpropanoyl]morpholine](/img/structure/B5527015.png)

![5-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5527019.png)